

# Chemical and physical properties of L-Homoarginine

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## Compound of Interest

Compound Name: *H-HoArg-OH*

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## L-Homoarginine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of L-Homoarginine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological pathways.

## Core Chemical and Physical Properties

L-Homoarginine, a non-proteinogenic amino acid, is a higher homolog of L-arginine, featuring an additional methylene group in its side chain.<sup>[1]</sup> This structural difference imparts unique biochemical characteristics that are of significant interest in various research fields.

## Structural and General Properties

Property	Value	Source(s)
IUPAC Name	(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid	[1][2][3]
Synonyms	L-N6-(Aminoiminomethyl)-lysine, L-N6-Amidinolysine	[2][3]
Molecular Formula	C7H16N4O2	[2][4]
Molecular Weight	188.23 g/mol	[2][3]
Canonical SMILES	C(CCN=C(N)N)C(=O)O	[2]
InChI Key	QUOGESRFPZDMMT-YFKPBYRVSA-N	[2][3]
CAS Number	156-86-5	[2][4]
Appearance	White to off-white crystalline powder	[1][3]

## Physicochemical Data

Property	Value	Source(s)
Melting Point	207-215 °C	[2][3][5]
Boiling Point	376.3 ± 52.0 °C at 760 mmHg	[3][5]
Density	1.39 ± 0.1 g/cm <sup>3</sup>	[1][3]
Water Solubility	Soluble	[1][6]
pKa (Strongest Acidic)	2.49	[7][8]
pKa (Strongest Basic)	12.3	[7][8]
logP	-3.7	[2][7]

## Spectroscopic Data

Spectrum Type	Key Peaks/Shifts (ppm)	Source(s)
<sup>1</sup> H NMR (500 MHz, D <sub>2</sub> O)	1.40, 1.65, 1.85-1.90, 3.20, 3.74	[2]
<sup>13</sup> C NMR (125 MHz, D <sub>2</sub> O)	24.18, 30.20, 32.74, 43.51, 57.49, 159.61, 177.45	[2]
Mass Spectrometry (ESI-MS/MS)	m/z 189.2 → 70.3, 116.1, 144.1	[9]

## Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of L-Homoarginine, providing a foundation for its experimental use.

### Chemical Synthesis: Guanidinylation of L-Lysine

L-Homoarginine can be synthesized from L-lysine via a guanidinylation reaction using O-methylisourea.

Materials:

- L-Lysine hydrochloride
- O-Methylisourea hemisulfate
- Barium hydroxide octahydrate
- Saturated sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution
- Deionized water
- Ammonium hydroxide (NH<sub>4</sub>OH)
- Hydrochloric acid (HCl)

Protocol:

- **Preparation of O-Methylisourea freebase:** Dissolve O-methylisourea hemisulfate in a minimal amount of water. Add a stoichiometric amount of barium hydroxide octahydrate to precipitate barium sulfate. Stir the mixture and then centrifuge to pellet the precipitate. Carefully collect the supernatant containing the O-methylisourea freebase.
- **Guanidinylation Reaction:** Dissolve L-lysine hydrochloride in a 1:1 (v/v) mixture of saturated sodium carbonate solution and deionized water. Add the prepared O-methylisourea solution in a 10-fold molar excess to the lysine solution. The reaction pH should be maintained around 10.5-11.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) on a silica gel plate using a mobile phase of n-butanol:acetic acid:water (3:1:1 v/v/v). Visualize the spots with ninhydrin stain.
- **Work-up and Purification:** Following the reaction, acidify the mixture with HCl. The crude product can then be purified by cation exchange chromatography.

## Purification: Ion-Exchange Chromatography

### Materials:

- Dowex 50W-X8 cation exchange resin (H<sup>+</sup> form)
- Hydrochloric acid (HCl), various concentrations
- Ammonium hydroxide (NH<sub>4</sub>OH) solution
- Deionized water

### Protocol:

- **Column Preparation:** Prepare a column with Dowex 50W-X8 resin. Wash the resin extensively with deionized water.
- **Sample Loading:** Load the acidified crude L-Homoarginine solution onto the column.
- **Washing:** Wash the column with deionized water to remove any unbound impurities.

- **Elution:** Elute the bound L-Homoarginine using a gradient of ammonium hydroxide solution (e.g., 0.1 M to 2 M). Collect fractions and monitor for the presence of L-Homoarginine using TLC or an amino acid analyzer.
- **Desalting:** Pool the fractions containing pure L-Homoarginine and remove the ammonia by rotary evaporation. The resulting product will be the free base of L-Homoarginine. For the hydrochloride salt, dissolve the free base in a minimal amount of water and add a stoichiometric amount of HCl, followed by lyophilization.

## Analytical Methods

A common method for the quantification of L-Homoarginine in biological samples involves pre-column derivatization with o-phthalaldehyde (OPA) and a thiol, followed by fluorescence detection.<sup>[10]</sup>

### Sample Preparation (Plasma):

- To 50  $\mu\text{L}$  of plasma, add 400  $\mu\text{L}$  of a 1:1 (v/v) mixture of acetonitrile and methanol containing an internal standard (e.g., stable isotope-labeled L-Homoarginine).
- Vortex the mixture to precipitate proteins.
- Centrifuge at 12,000 x g for 20 minutes at 4°C.
- Collect the supernatant for derivatization and analysis.

### Derivatization and HPLC Conditions:

- **Derivatizing Reagent:** o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a borate buffer.
- **Column:** C18 reversed-phase column.
- **Mobile Phase:** A gradient elution system is typically used, for example, with a mixture of sodium acetate buffer and methanol.
- **Detection:** Fluorescence detection with excitation at 340 nm and emission at 450 nm.<sup>[10]</sup>

- Retention Time: The retention time for the L-Homoarginine derivative is typically around 10 minutes under these conditions.[\[10\]](#)

LC-MS/MS offers high sensitivity and specificity for the quantification of L-Homoarginine.

Sample Preparation: Similar to HPLC, involving protein precipitation with an organic solvent and the use of a stable isotope-labeled internal standard.

LC-MS/MS Conditions:

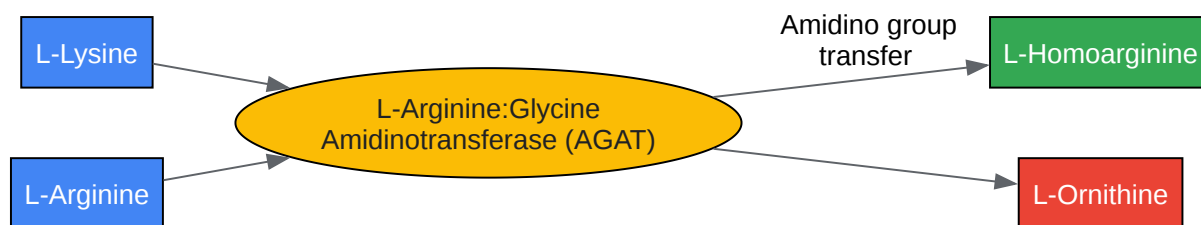
- Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography can be used.
- Ionization: Electrospray ionization (ESI) in positive mode.
- Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification.
  - Transitions for L-Homoarginine:  $m/z$  189.2  $\rightarrow$  70.3,  $m/z$  189.2  $\rightarrow$  116.1,  $m/z$  189.2  $\rightarrow$  144.1.[\[9\]](#)
  - Transitions for Stable Isotope-labeled Internal Standard (e.g.,  $^{13}\text{C}_6, ^{15}\text{N}_2$ -L-Homoarginine):  $m/z$  197.2  $\rightarrow$  74.3,  $m/z$  197.2  $\rightarrow$  120.1,  $m/z$  197.2  $\rightarrow$  150.1.

## Biological Signaling Pathways and Experimental Workflows

L-Homoarginine is intricately involved in several key metabolic and signaling pathways, most notably the nitric oxide (NO) pathway and creatine synthesis.

## Biosynthesis of L-Homoarginine

L-Homoarginine is endogenously synthesized from L-lysine primarily through the action of L-arginine:glycine amidinotransferase (AGAT).

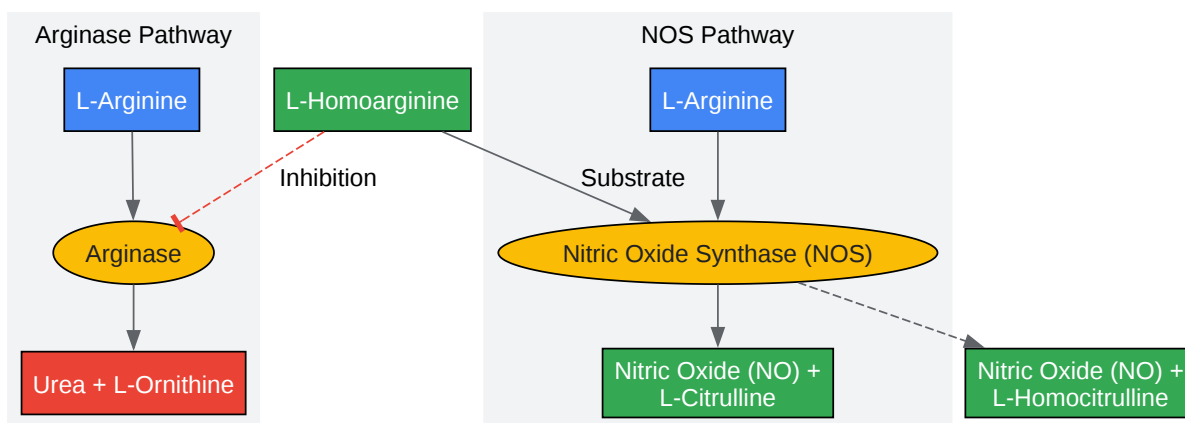


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Biosynthesis of L-Homoarginine via AGAT.

## Role in the Nitric Oxide Pathway

L-Homoarginine can serve as a substrate for Nitric Oxide Synthase (NOS), leading to the production of nitric oxide and L-homocitrulline. It also acts as a competitive inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine. This inhibition can lead to increased L-arginine availability for NO production.

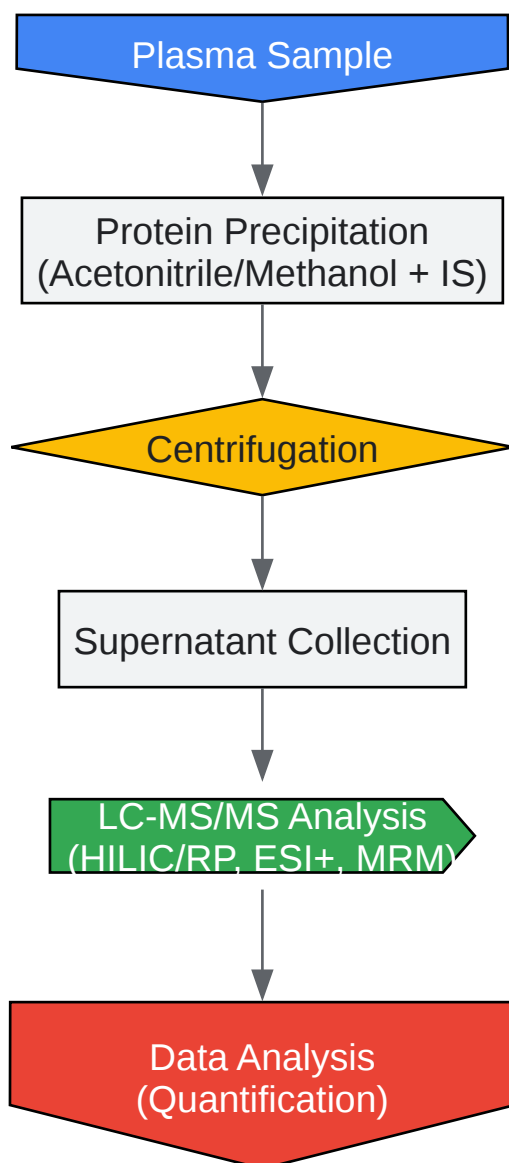


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L-Homoarginine's role in the Nitric Oxide pathway.

## Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of L-Homoarginine in a plasma sample using LC-MS/MS.



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Workflow for L-Homoarginine analysis by LC-MS/MS.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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